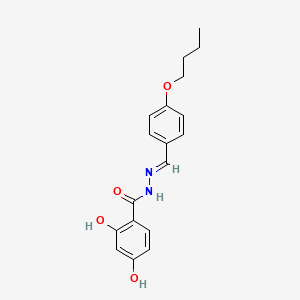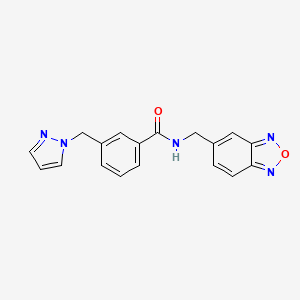![molecular formula C19H19N3O4S B3857703 N-[3-(4-NITROANILINO)PROPYL]-2-NAPHTHALENESULFONAMIDE](/img/structure/B3857703.png)
N-[3-(4-NITROANILINO)PROPYL]-2-NAPHTHALENESULFONAMIDE
Overview
Description
N-[3-(4-NITROANILINO)PROPYL]-2-NAPHTHALENESULFONAMIDE: is a chemical compound that belongs to the class of sulfonamides It is characterized by the presence of a naphthalenesulfonamide group attached to a propyl chain, which is further linked to a nitroaniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4-NITROANILINO)PROPYL]-2-NAPHTHALENESULFONAMIDE typically involves a multi-step process. One common method includes the following steps:
Nitration of Aniline: Aniline is nitrated to form 4-nitroaniline using a mixture of concentrated nitric acid and sulfuric acid.
Formation of Propylamine Derivative: The 4-nitroaniline is then reacted with 3-chloropropylamine to form N-[3-(4-nitroanilino)propyl]amine.
Sulfonation: Finally, the N-[3-(4-nitroanilino)propyl]amine is reacted with 2-naphthalenesulfonyl chloride in the presence of a base such as triethylamine to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[3-(4-NITROANILINO)PROPYL]-2-NAPHTHALENESULFONAMIDE can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Oxidation: The compound can undergo oxidation reactions, particularly at the naphthalene ring, using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Potassium
Properties
IUPAC Name |
N-[3-(4-nitroanilino)propyl]naphthalene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4S/c23-22(24)18-9-7-17(8-10-18)20-12-3-13-21-27(25,26)19-11-6-15-4-1-2-5-16(15)14-19/h1-2,4-11,14,20-21H,3,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RROYCCIIZVIHRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NCCCNC3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[2-(4-Methylphenoxy)ethyl]morpholine;oxalic acid](/img/structure/B3857623.png)
![N'-[1-(4-chlorophenyl)ethylidene]-1H-indole-3-carbohydrazide](/img/structure/B3857629.png)
![3-[(3,4-dimethoxybenzylidene)amino]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3857638.png)

![N-[(Z)-(3-chloro-4-methoxyphenyl)methylideneamino]-4-nitrobenzamide](/img/structure/B3857642.png)

![5,6-diphenyl-N-[(E)-pyridin-3-ylmethylideneamino]-1,2,4-triazin-3-amine](/img/structure/B3857662.png)
![N'-[(E)-(2-fluorophenyl)methylideneamino]-N-(3-methylphenyl)butanediamide](/img/structure/B3857667.png)

![N-[2-[(2E)-2-[(Z)-2-bromo-3-phenylprop-2-enylidene]hydrazinyl]-2-oxoethyl]-2-phenylacetamide](/img/structure/B3857695.png)
![N-[(E)-1-(4-iodophenyl)ethylideneamino]-5,6-diphenyl-1,2,4-triazin-3-amine](/img/structure/B3857706.png)
![3-[(2-thienylmethylene)amino]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3857714.png)
![N-{2-[2-(8-hydroxy-5-methyl-2-quinolinyl)vinyl]phenyl}acetamide](/img/structure/B3857719.png)
![2-[5-(2-nitrophenyl)-1H-pyrazol-3-yl]phenol](/img/structure/B3857726.png)
